molecular formula C8H7FN2O B1291534 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 348133-45-9

6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1291534
M. Wt: 166.15 g/mol
InChI Key: UUVUHCAHXNGVLI-UHFFFAOYSA-N
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Description

The compound "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" is a fluorinated benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a fluorine atom can significantly alter the biological activity and physical properties of these molecules due to its electronegativity and small size.

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives can be achieved through various methods. For instance, a one-pot nitro reductive cyclization method was used to synthesize a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, using sodium dithionite as a reductive cyclizing agent in a DMSO medium . This method could potentially be adapted for the synthesis of "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" by altering the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzimidazole derivatives can be elucidated using single-crystal X-ray studies, as demonstrated for the related compound mentioned above . These studies can reveal the crystalline system, space group, and intermolecular interactions such as hydrogen bonds within the crystal structure. Computational methods like Hirshfeld surface analysis and density functional theory (DFT) can further visualize and analyze these interactions .

Chemical Reactions Analysis

Fluorinated benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole involved the introduction of thiourea and urea moieties into the benzimidazole core . These modifications can lead to compounds with enhanced antimicrobial and antioxidant activities. Similar strategies could be employed to create derivatives of "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzimidazoles are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity and metabolic stability of these compounds. The crystal structure analysis can provide insights into the solid-state properties, while computational studies can predict the electronic and molecular properties . These analyses are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Crystal and Molecular Structures Analysis

Research involving derivatives of the mentioned compound, like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, focused on their crystal and molecular structures. These studies are essential for understanding the chemical and physical properties of these compounds, which were obtained as by-products during the synthesis of antitubercular agents (Richter et al., 2023).

Non-linear Optical (NLO) Materials

Derivatives like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole have been synthesized and characterized for their potential as organic NLO materials. These studies involve understanding the electronic properties and NLO behavior, which are critical for applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Fluorinated Heterocyclic Compounds for Pharmacological Screening

The synthesis of fluorinated derivatives for pharmacological screening involves evaluating their physicochemical, ADME, pharmacokinetic properties, and biological activity. Such studies contribute to the development of new compounds with potential antibacterial and anti-inflammatory activities (Binoy et al., 2021).

Inhibitors for Anti-inflammatory Activity

Compounds like 4‐((5‐fluoro‐6‐(substituted)‐1H‐benzo[d]imidazol‐2‐ylthio)methyl)‐benzoic acids have been synthesized and evaluated for their inhibitory potencies against enzymes like soluble epoxide hydrolase (sEH) and 5‐lipoxygenase (5‐LOX), showcasing their potential for anti-inflammatory activity (Nandha, Ramareddy, & Kuntal, 2018).

Serotonin Receptors Ligands for CNS Study

Derivatives have been synthesized and evaluated against serotonin receptors as potent dual ligands. These studies involve understanding the structure-activity relationship and exploring the potential for CNS applications, including PET imaging in primate brains (Deau et al., 2015).

properties

IUPAC Name

5-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVUHCAHXNGVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

348133-45-9
Record name 6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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